1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Scientific Research Applications
Hydrogen Bonding Structures
Research shows that compounds like 1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione can form distinct hydrogen-bonding structures, leading to various motifs like tapes and ladders. This finding is significant in understanding the molecular configurations and interactions of such compounds (Gelbrich, Zencirci, & Griesser, 2007).
Enamine Chemistry
Enamine chemistry plays a crucial role in the transformations of compounds related to 1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione. This research helps understand the synthesis of α,β-unsaturated aldehydes and other chemical transformations involving similar structures (Carlsson & Lawesson, 1982).
Catalytic Activity
Studies on related compounds have demonstrated their potential in catalytic activities, such as the oxidation of cyclohexene. This research is pivotal for industrial and chemical applications, especially in the field of catalysis and chemical reactions (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Photolysis and Photoaffinity Probes
The photolysis of compounds structurally related to 1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione has been studied, revealing insights into the mechanisms and products of photochemical reactions. This is crucial for understanding their role in photoaffinity probes in biological systems (Platz et al., 1991).
Microwave-assisted Synthesis
Research indicates that microwave-assisted synthesis techniques can be effectively applied to compounds like 1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione. This method provides a more efficient and rapid synthesis route, which is beneficial in various chemical manufacturing processes (Vargas et al., 2012).
Medicinal Chemistry
In medicinal chemistry, structurally similar compounds have been investigated for their cytotoxic properties, showing potential as leads in anticancer drug development. This research is vital for the discovery of new therapeutic agents (Kuran et al., 2016).
properties
Product Name |
1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione |
---|---|
Molecular Formula |
C23H30N4O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-5-[[4-(diethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C23H30N4O3/c1-3-26(4-2)19-12-10-18(11-13-19)24-16-20-21(28)25-23(30)27(22(20)29)15-14-17-8-6-5-7-9-17/h8,10-13,16,29H,3-7,9,14-15H2,1-2H3,(H,25,28,30) |
InChI Key |
KPJJSELVHTXAEN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CCC3=CCCCC3)O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CCC3=CCCCC3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.